molecular formula C24H20P2 B093616 Tetraphenyldiphosphine CAS No. 1101-41-3

Tetraphenyldiphosphine

Cat. No. B093616
CAS RN: 1101-41-3
M. Wt: 370.4 g/mol
InChI Key: DAPZRBJQPPDZGH-UHFFFAOYSA-N
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Description

Tetraphenyldiphosphine is an organophosphorus compound with the formula [PPh2]2, where Ph = phenyl (C6H5). It is a white, air-sensitive solid that dissolves in nonpolar solvents . It is a centrosymmetric molecule with a P-P bond of 2.2592 Å .


Synthesis Analysis

Tetraphenyldiphosphine is produced by reductive coupling of chlorodiphenylphosphine . The reaction is as follows:

2 Ph2PCl + 2 Na → Ph2P-PPh2 + 2 NaCl 

The compound is used as a source of the Ph2P− group .


Molecular Structure Analysis

The molecular structure of Tetraphenyldiphosphine is centrosymmetric with a P-P bond of 2.2592 Å . It has a chemical formula of C24H20P2 and a molar mass of 370.372 g·mol−1 .


Chemical Reactions Analysis

Tetraphenyldiphosphine reacts with both aromatic and aliphatic carboxylic acids . The reactions have been rationalized into a general mechanism which involves the rearrangement of an alpha-hydroxy phosphine oxide to a phosphinate . The reactions of tetraphenyldiphosphine with aldehydes have also been studied .


Physical And Chemical Properties Analysis

Tetraphenyldiphosphine is a white solid with a density of 1.292 g/cm3 . It has a melting point of 125 °C (257 °F; 398 K) .

Scientific Research Applications

  • Kawaguchi et al. (2009) explored the use of tetraphenyldiphosphine in regioselective introduction of phosphino and seleno groups into carbon-carbon unsaturated bonds under photoirradiation conditions, which is significant in organic synthesis (Kawaguchi et al., 2009).

  • Wong et al. (1971) investigated the photochemical reactions of tetraphenyldiphosphine in alcohol, revealing insights into the formation of diphenylphosphinyl radicals and their interactions with solvent alcohols (Wong, Sytnyk, & Wan, 1971).

  • Wong et al. (1982) studied the formation of complexes between tetraphenyldiphosphine oxide and Group VIB metal carbonyls, contributing to the understanding of organometallic chemistry (Wong et al., 1982).

  • Sato et al. (2016) demonstrated that tetraphenyldiphosphine monoxide, in contrast to tetraphenyldiphosphine, can add to carbon-carbon double bonds, indicating its potential in organic synthesis and ligand chemistry (Sato et al., 2016).

  • Kawaguchi et al. (2006) reported the photochemical behavior of tetraphenyldiphosphine in the presence of alkynes, contributing to the field of photochemistry and the synthesis of air-sensitive compounds (Kawaguchi et al., 2006).

  • Umetani & Matsui (1992) examined the use of tetraphenyldiphosphine dioxide in solvent extraction of alkaline-earth metals, highlighting its potential in analytical chemistry (Umetani & Matsui, 1992).

  • Giannandrea et al. (1996) explored the reaction of tetraphenyldiphosphine with nickel(II) and palladium(II), contributing to the understanding of metal-diphosphine interactions (Giannandrea et al., 1996).

  • Burford et al. (1980) detailed the reaction of tetraphenyldiphosphine with S4N4 to produce a six-membered heterocycle, providing insights into the chemistry of inorganic heterocycles (Burford et al., 1980).

Safety And Hazards

Tetraphenyldiphosphine is air-sensitive and catches fire spontaneously if exposed to air . Precautionary measures include avoiding contact with air, handling under inert gas, and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

diphenylphosphanyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPZRBJQPPDZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149141
Record name Tetraphenyldiphosphine
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Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetraphenyldiphosphine

CAS RN

1101-41-3
Record name Tetraphenyldiphosphine
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Record name Tetraphenyldiphosphine
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Record name Tetraphenyldiphosphine
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Record name Tetraphenyldiphosphine
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Synthesis routes and methods

Procedure details

A mixture of diphenylphosphinous chloride, 7.0 grams, 0.03 moles, and calcium carbide, 2.0 grams, 0.038 moles is vigorously stirred for 22 hours under a nitrogen atmosphere and at a temperature of about 160° C., care being taken to avoid oxygen and moisture contamination. The hot mixture is cooled to room temperature and mixed with dry toluene, 60 ml, at 100° C. Charcoal is then added to the solution, which is filtered while hot. The toluene is removed by evaporation using a rotary evaporator, leaving crude tetraphenyldiphosphine and unreacted diphenylphosphinous chloride. Dry ether, 60 ml, is added to the mixture to precipitate the tetraphenyldiphosphine. The solids are isolated by filtration and washed with dry, cold ether three times in order to remove any unreacted diphenylphosphinous chloride, and the remaining solids are dried in vacuo at room temperature. The product is then treated with 1 percent aqueous KOH solution and washed three times with distilled water, three times with dry ether, and then vacuum dried at 35° C. for 24 hours. The yield is 7.4 grams, 63 percent. The product is characterized by its melting point, measured as 120° C., which is in good agreement with the melting point, 120.5° C., obtained from the literature. An infrared spectrum of the product is obtained which is found to be identical to an infrared spectrum of tetraphenylbiphosphine obtained from the literature, confirming the structure of the product obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
522
Citations
Y Sato, S Kawaguchi, A Nomoto… - Angewandte Chemie …, 2016 - Wiley Online Library
In sharp contrast to tetraphenyldiphosphine, which does not add to carbon–carbon double bonds efficiently, its monoxide, [Ph 2 P(O)PPh 2 ] can engage in a radical addition to various …
Number of citations: 63 onlinelibrary.wiley.com
Y Yamamoto, K Fujiwara, A Ogawa - Organometallics, 2023 - ACS Publications
In this study, the Pd(OAc) 2 -catalyzed hydrophosphination of terminal alkynes was investigated in detail by using various diphosphines, which have a P–P bond, and the detailed …
Number of citations: 0 pubs.acs.org
EJ Spanier, FE Caropreso - Journal of the American Chemical …, 1970 - ACS Publications
… reported a novel synthesis of tetraphenyldiphosphine,1 (… with calcium carbide forming tetraphenyldiphosphine, calcium chlo… Reaction with oxygen gave tetraphenyldiphosphine dioxide, …
Number of citations: 20 pubs.acs.org
Y Sato, M Nishimura, S Kawaguchi… - … A European Journal, 2019 - Wiley Online Library
The facile synthesis of organophosphorus compounds is of great importance for the development of new synthetic methods by using air‐stable sources of phosphorus. In this respect, a …
RS Davidson, RA Sheldon, S Trippett - Journal of the Chemical …, 1966 - pubs.rsc.org
The reactions of diphenylphosphino radicals (Ph2P) produced by the action of heat or ultraviolet light on tetraphenyldiphosphine, with alcohols have been investigated. In general, the …
Number of citations: 20 pubs.rsc.org
RA Sheldon - 1967 - leicester.figshare.com
… and tetraphenyldiphosphine may be distilled in vacuo above 200® without change. However, above 350® tetraphenyldiphosphine decomposes giving triphenylphosphine and …
Number of citations: 2 leicester.figshare.com
RS Davidson, RA Sheldon, S Trippett - Journal of the Chemical …, 1968 - pubs.rsc.org
… Tetraphenyldiphosphine and aliphatic carboxylic acids at 180… Tetraphenyldiphosphine and aldehydes at 1 80" give 1 -… carboxylic acids on heating with tetraphenyldiphosphine give phos…
Number of citations: 16 pubs.rsc.org
RS Davidson, RA Sheldon, S Trippett - Journal of the Chemical …, 1967 - pubs.rsc.org
Tetraphenyldiphosphine and benzoic acid at 180 give α-(diphenylphosphinyloxy)benzyldiphenylphosphine oxide. Aromatic acids containing electron-attractive para substituents give …
Number of citations: 10 pubs.rsc.org
S Kawaguchi, S Nagata, T Shirai, K Tsuchii, A Nomoto… - Tetrahedron letters, 2006 - Elsevier
… In summary, we have disclosed the reactivity of tetraphenyldiphosphine upon photoirradiation conditions. Detailed mechanism of hydrophosphination and its synthetic utility are now …
Number of citations: 72 www.sciencedirect.com
DP Tran, Y Sato, Y Yamamoto… - Beilstein Journal of …, 2021 - beilstein-journals.org
The homolytic cleavage of the PV (O)–P III bond in tetraphenyldiphosphine monoxide simultaneously provides both pentavalent and trivalent phosphorus-centered radicals with …
Number of citations: 4 www.beilstein-journals.org

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